7-(2-methoxyphenyl)-1,3-dimethyl-5-(prop-2-en-1-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
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Overview
Description
7-(2-methoxyphenyl)-1,3-dimethyl-5-(prop-2-en-1-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dimethyl group, and a prop-2-enylsulfanyl group attached to a pyrimido[4,5-d]pyrimidine-2,4-dione core. Compounds of this nature are often studied for their potential pharmacological and industrial applications.
Scientific Research Applications
7-(2-methoxyphenyl)-1,3-dimethyl-5-(prop-2-en-1-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory effects.
Future Directions
The future directions for this compound could involve further exploration of its biological activities, including its potential as an antimicrobial agent and its in-vitro cytotoxic efficacy . Additionally, detailed structure-activity relationship (SAR) analysis and prospects could provide clues for the synthesis of novel pyrimido[4,5-d]pyrimidine analogs possessing enhanced biological activities with minimum toxicity .
Mechanism of Action
Target of Action
The primary target of 7-(2-Methoxyphenyl)-1,3-dimethyl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
7-(2-Methoxyphenyl)-1,3-dimethyl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione interacts with PARP-1, a known sensor of DNA damage . PARP-1 is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .
Biochemical Pathways
The compound affects the DNA repair pathway by inhibiting PARP-1 . This compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Pharmacokinetics
It is noted that most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The result of the action of 7-(2-Methoxyphenyl)-1,3-dimethyl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione is the inhibition of PARP-1, leading to genomic dysfunction and cell death . The synthesized compounds showed promising activity where some compounds emerged as potent PARP-1 inhibitors .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 7-(2-Methoxyphenyl)-1,3-dimethyl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione are largely determined by its interactions with various biomolecules. This compound has been found to interact with enzymes such as Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . The compound acts as an inhibitor of PARP-1, compromising the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Cellular Effects
In cellular contexts, 7-(2-Methoxyphenyl)-1,3-dimethyl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione has been shown to have significant effects on cell function. It has been observed to inhibit cell proliferation in MCF-7 and HCT116 human cancer cell lines . The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is likely linked to its inhibitory activity towards PARP-1 .
Molecular Mechanism
The molecular mechanism of action of 7-(2-Methoxyphenyl)-1,3-dimethyl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione involves its binding interactions with biomolecules and its effects on gene expression. The compound’s pyrimido[4,5-d][1,3]oxazin-2-one core occupies the pocket adjacent to the hinge region of the PARP-1 enzyme, forming classic bidentate hydrogen bond interactions with the backbone of Met477 . This interaction inhibits the activity of PARP-1, leading to the observed cellular effects .
Temporal Effects in Laboratory Settings
The compound’s inhibitory activity towards PARP-1 and its anti-proliferative activity against cancer cell lines suggest that it may have long-term effects on cellular function .
Metabolic Pathways
Given its inhibitory activity towards PARP-1, it is possible that this compound may interact with enzymes or cofactors involved in DNA repair pathways .
Subcellular Localization
Given its interactions with PARP-1, it is likely that this compound may be localized to regions of the cell where this enzyme is active .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methoxyphenyl)-1,3-dimethyl-5-(prop-2-en-1-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as 2-methoxybenzaldehyde, with pyrimidine derivatives under controlled conditions. The reaction may involve the use of catalysts and solvents like DMF (dimethylformamide) and require specific temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and employing industrial reactors to maintain consistent temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
7-(2-methoxyphenyl)-1,3-dimethyl-5-(prop-2-en-1-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: Known for their anti-cancer properties.
Triazole-pyrimidine hybrids: Studied for neuroprotective and anti-inflammatory effects.
Pyrazolo[3,4-d]pyrimidinone derivatives: Investigated for antimicrobial and cytotoxic activities .
Uniqueness
7-(2-methoxyphenyl)-1,3-dimethyl-5-(prop-2-en-1-ylsulfanyl)-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
7-(2-methoxyphenyl)-1,3-dimethyl-5-prop-2-enylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-5-10-26-16-13-15(21(2)18(24)22(3)17(13)23)19-14(20-16)11-8-6-7-9-12(11)25-4/h5-9H,1,10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUZSGQHPFZVQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3OC)SCC=C)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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